molecular formula C14H19FN2O3 B15188442 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime CAS No. 192658-20-1

3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime

Cat. No.: B15188442
CAS No.: 192658-20-1
M. Wt: 282.31 g/mol
InChI Key: WNAKPBPAAKQXKA-YVLHZVERSA-N
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Description

3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime is a complex organic compound that features a combination of methoxy, methyl, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime typically involves multiple steps. One common method starts with the preparation of 3-Methoxy-3-methyl-2-pentanone, which can be synthesized through the reaction of 3-methyl-2-pentanone with methanol in the presence of an acid catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime derivative. Finally, the oxime is treated with 4-fluorophenyl isocyanate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that activate or deactivate its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-pentanone: Lacks the oxime and fluorophenyl groups, resulting in different chemical properties.

    3-Methyl-2-pentanone: Similar structure but without the methoxy and oxime groups.

    4-Fluorophenyl isocyanate: Contains the fluorophenyl group but lacks the methoxy and oxime functionalities.

Uniqueness

3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxime group, in particular, allows for specific interactions with biological targets and metal ions, setting it apart from similar compounds.

Properties

CAS No.

192658-20-1

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C14H19FN2O3/c1-5-14(3,19-4)10(2)17-20-13(18)16-12-8-6-11(15)7-9-12/h6-9H,5H2,1-4H3,(H,16,18)/b17-10-

InChI Key

WNAKPBPAAKQXKA-YVLHZVERSA-N

Isomeric SMILES

CCC(C)(/C(=N\OC(=O)NC1=CC=C(C=C1)F)/C)OC

Canonical SMILES

CCC(C)(C(=NOC(=O)NC1=CC=C(C=C1)F)C)OC

Origin of Product

United States

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